Butroxydim
Overview
Description
Butroxydim is a chemical compound primarily used as a herbicide. It belongs to the cyclohexanedione oxime ether class of herbicides and is specifically designed to target and eliminate grass weeds in a variety of broadacre crops . The compound is known for its selective action, effectively controlling grass species without harming broadleaf crops .
Scientific Research Applications
Butroxydim has a wide range of applications in scientific research, particularly in the fields of agriculture and environmental science. It is extensively used for post-emergence control of annual and perennial grass weeds in broad-leaved crops such as sugar beet, soybean, and oilseed rape . Additionally, this compound is employed in studies related to the degradation and environmental impact of herbicides, contributing to the development of more sustainable agricultural practices .
Safety and Hazards
Future Directions
The future of Butroxydim, like many other herbicides, is likely to be influenced by regulatory changes, advances in technology, and the development of new materials. The market size and forecast for this compound (2020-2025) has been provided in terms of both, Value (000 USD) and Volume (000 KG) in a report . The report discusses the factors responsible for driving and restraining growth of the agrochemical and future market opportunities .
Mechanism of Action
Target of Action
Butroxydim, also known as this compound [ISO], is a post-emergent herbicide . Its primary target is the enzyme Acetyl CoA Carboxylase (ACC; EC 6.4.1.2) . ACC plays a crucial role in fatty acid synthesis in plants, making it an effective target for herbicides .
Mode of Action
This compound acts as an inhibitor of ACC . By inhibiting this enzyme, it restricts the synthesis of fatty acids within the weed . This disruption in fatty acid synthesis leads to the death of the weed, thereby achieving its herbicidal effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . ACC, the enzyme inhibited by this compound, is a key player in this pathway. By inhibiting ACC, this compound disrupts the normal functioning of this pathway, leading to a deficiency in essential fatty acids within the weed. This deficiency is detrimental to the weed’s survival .
Pharmacokinetics
This compound is known to have low aqueous solubility and is relatively volatile . It is generally non-persistent in soil systems but may persist in aquatic systems under certain conditions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis within the weed . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The deficiency in fatty acids leads to the death of the weed, thereby achieving the herbicidal effect of this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low aqueous solubility and volatility suggest that it may be more effective in dry environments . Additionally, it is generally non-persistent in soil systems but may persist in aquatic systems under certain conditions . Therefore, the presence of water bodies could potentially influence its persistence in the environment
Biochemical Analysis
Biochemical Properties
Butroxydim plays a significant role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants . This inhibition disrupts the production of fatty acids, leading to the death of the target weeds. This compound interacts with the ACCase enzyme by binding to its active site, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA . This interaction is highly specific and results in the accumulation of acetyl-CoA and a subsequent decrease in fatty acid synthesis.
Cellular Effects
This compound affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules . This disruption leads to impaired cell membrane integrity, reduced energy production, and ultimately cell death. This compound also impacts cell signaling pathways and gene expression by altering the levels of key metabolites involved in these processes . The compound’s effect on cellular metabolism is profound, as it inhibits the production of fatty acids, which are vital for various metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ACCase enzyme, leading to enzyme inhibition . This binding interaction is highly specific and prevents the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis . The inhibition of ACCase by this compound results in the accumulation of acetyl-CoA and a decrease in malonyl-CoA levels, disrupting the synthesis of fatty acids. This disruption affects various cellular processes, including membrane synthesis, energy production, and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and heat . Long-term studies have shown that this compound can persist in soil and aquatic systems under certain conditions, leading to prolonged effects on cellular function . The compound’s stability and degradation rates are important factors to consider when studying its temporal effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . The threshold effects observed in these studies indicate that there is a critical dosage level above which the toxic effects of this compound become pronounced . It is essential to carefully monitor and regulate the dosage of this compound in animal studies to avoid toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to fatty acid synthesis . The compound interacts with the ACCase enzyme, inhibiting its activity and disrupting the carboxylation of acetyl-CoA to malonyl-CoA . This disruption affects the entire fatty acid synthesis pathway, leading to a decrease in the production of fatty acids and an accumulation of acetyl-CoA . The inhibition of fatty acid synthesis by this compound also affects other metabolic pathways that rely on fatty acids as substrates or intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties . This compound is relatively non-mobile and does not easily leach into groundwater . It can persist in soil and aquatic systems under certain conditions . Within plant cells, this compound is transported to the site of action, where it interacts with the ACCase enzyme . The compound’s distribution within tissues is influenced by factors such as solubility, volatility, and binding interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where the ACCase enzyme is located . The compound’s activity is dependent on its ability to reach and interact with the ACCase enzyme within the chloroplasts . This compound’s localization to the chloroplasts is facilitated by its chemical structure, which allows it to penetrate the chloroplast membrane and reach the enzyme’s active site . This subcellular localization is crucial for the compound’s herbicidal activity and effectiveness in controlling grass weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butroxydim involves a series of chemical reactions starting from xericoquinone. The process begins with the reaction of aloxanone with potassium tert-butoxide to produce a tert-butoxide ester compound. This intermediate is then converted to a ketone through acid treatment. The final product, this compound, is obtained after crystallization and drying .
Industrial Production Methods: In industrial settings, this compound is often produced as a water-dispersible granule. The process involves pulverizing the raw drug to a fine particle size, followed by coating with a wrapping agent. The mixture is then ground, kneaded with water, granulated, and dried to produce a stable, high-performance product .
Chemical Reactions Analysis
Types of Reactions: Butroxydim undergoes various chemical reactions, including oxidation and reduction. The compound is particularly susceptible to physico-chemical oxidations involving molecular oxygen or reactive species such as acids, radicals, or singlet oxygen .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular oxygen, acids, and radicals. The conditions often involve the presence of enzymes for biological oxidations .
Major Products: The major products formed from these reactions are typically breakdown products that result from the oxidation processes. These products can vary depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds: Butroxydim is structurally related to other cyclohexanedione oxime ether herbicides, including alloxydim, sethoxydim, clethodim, and cycloxydim .
Comparison: Compared to its counterparts, this compound is noted for its high efficacy and selectivity in controlling grass weeds. While alloxydim and sethoxydim are also effective, this compound offers a broader spectrum of activity and improved environmental safety . Its unique chemical structure allows for more efficient inhibition of the ACCase enzyme, making it a preferred choice in various agricultural applications .
Properties
CAS No. |
138164-12-2 |
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Molecular Formula |
C24H33NO4 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-(3-butanoyl-2,4,6-trimethylphenyl)-2-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C24H33NO4/c1-7-10-19(26)23-15(5)11-14(4)22(16(23)6)17-12-20(27)24(21(28)13-17)18(8-2)25-29-9-3/h11,17,27H,7-10,12-13H2,1-6H3/b25-18- |
InChI Key |
ZOGDSYNXUXQGHF-BWAHOGKJSA-N |
Isomeric SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)/C(=N\OCC)/CC)O)C)C |
SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1C)C2CC(=C(C(=O)C2)C(=NOCC)CC)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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